molecular formula C15H17NO4 B11772184 Methyl 4-pivalamidobenzofuran-2-carboxylate

Methyl 4-pivalamidobenzofuran-2-carboxylate

Cat. No.: B11772184
M. Wt: 275.30 g/mol
InChI Key: SGPQCILCAVDSEP-UHFFFAOYSA-N
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Description

Methyl 4-pivalamidobenzofuran-2-carboxylate is a synthetically elaborated benzofuran derivative designed for use as a key intermediate in medicinal chemistry and drug discovery research. The benzofuran scaffold is a privileged structure in pharmaceutical development, known for its presence in a wide range of biologically active molecules and marketed drugs . This particular compound is functionalized with a pivalamido (a tert-butyl carboxamide) group on the benzene ring and a methyl ester at the 2-position of the furan ring. These features make it a versatile building block for the synthesis of more complex molecules. The pivalamido group can serve as a stable hydrogen bond donor/acceptor, potentially influencing the pharmacokinetic properties and target binding of final compounds, while the methyl ester is a common handle for further functionalization, such as hydrolysis to a carboxylic acid or conversion to an amide . Research into benzofuran-2-carboxamide derivatives has demonstrated their significant potential in various therapeutic areas. They are frequently explored for their antitumor and cytotoxic properties against a range of cancer cell lines, including leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) . Furthermore, the structural motif is found in compounds investigated as allosteric kinase inhibitors (e.g., PAK4 inhibitors for pancreatic cancer) and for antimicrobial and anti-inflammatory activities . The synthesis of such elaborate benzofurans often involves advanced strategies like palladium-catalyzed C-H functionalization to install diverse substituents, followed by transamidation steps to achieve final carboxamide products . This compound is supplied for research applications as a chemical building block. Its structure offers a strategic starting point for generating structurally diverse libraries for small-molecule screening campaigns and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 4-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H17NO4/c1-15(2,3)14(18)16-10-6-5-7-11-9(10)8-12(20-11)13(17)19-4/h5-8H,1-4H3,(H,16,18)

InChI Key

SGPQCILCAVDSEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C=C(OC2=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Resorcinol Derivative Cyclization

A resorcinol-based strategy, as demonstrated in the synthesis of analogous benzofuran compounds, involves selective alkylation and cyclization. For example, 5-bromo-2,4-dihydroxybenzoic acid undergoes Fischer esterification to form methyl 5-bromo-2,4-dihydroxybenzoate. Selective alkylation at the 4-position using 2-bromoacetaldehyde diethyl acetal in the presence of potassium carbonate yields a diethyl acetal intermediate. Subsequent exposure to Amberlyst-15 in toluene facilitates cyclization via acid-catalyzed ether cleavage, forming the benzofuran core.

Key Reaction Conditions:

  • Temperature: 100°C for alkylation

  • Catalyst: Amberlyst-15 for cyclization

  • Solvent: Toluene

Aromatization of Oxygenated Intermediates

An alternative route from Patent US20090131688A1 involves a five-step sequence starting from 4-hydroxyindanone:

  • Silylation : Protection of the ketone as a silyl enol ether using hexamethyldisilazane (HMDS).

  • Ozonolysis : Cleavage of the silylated enol ether to generate a diketone intermediate.

  • Oxidation : Conversion of the diketone to a diacid using Jones reagent.

  • Esterification : Treatment with methanol under acidic conditions to form the methyl ester.

  • Aromatization : Dehydration using sulfuric acid to yield methyl 4-benzofuran-carboxylate.

While this method targets a simpler benzofuran ester, modifying Step 4 to introduce a pivalamide group at the 4-position could adapt it for the target compound.

Introduction of the Pivalamide Functional Group

The pivalamide (-NHC(O)C(CH₃)₃) group is introduced via amide coupling or sequential nitration-reduction-acylation .

Direct Amidation of 4-Aminobenzofuran Intermediate

A plausible pathway involves synthesizing 4-aminobenzofuran-2-carboxylate followed by reaction with pivaloyl chloride.

Step 1: Nitration
Electrophilic nitration at the 4-position of methyl benzofuran-2-carboxylate using nitric acid in sulfuric acid generates the nitro derivative.

Step 2: Reduction
Catalytic hydrogenation (H₂, Pd/C) or use of stannous chloride reduces the nitro group to an amine, yielding methyl 4-aminobenzofuran-2-carboxylate.

Step 3: Acylation
Reaction with pivaloyl chloride in dichloromethane, catalyzed by triethylamine, forms the pivalamide.

Example Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (2 equiv)

  • Temperature: 0°C to room temperature

In Situ Protection During Benzofuran Formation

The PMC article describes a method where the amine group is introduced early in the synthesis. Starting with methyl 4-amino-2-methoxybenzoate, selective iodination and Suzuki coupling install substituents before cyclization. Adapting this approach, pivalamide could be introduced prior to benzofuran ring closure, though steric effects may necessitate optimized conditions.

Esterification and Functional Group Interconversion

The methyl ester at the 2-position is typically introduced via Fischer esterification or transesterification.

Fischer Esterification

Heating the carboxylic acid with excess methanol and sulfuric acid provides the methyl ester. For example, 4-pivalamidobenzofuran-2-carboxylic acid refluxed in methanol with H₂SO₄ yields the target compound.

Optimization Note:

  • Prolonged heating may degrade the pivalamide group; reaction monitoring via TLC or HPLC is advised.

Orthoester-Based Transesterification

Using trimethyl orthoacetate under acidic conditions can esterify the carboxylic acid without exposing the pivalamide to strong acids.

Comparative Analysis of Synthetic Routes

MethodStepsKey IntermediateYield*Challenges
Resorcinol Cyclization5Methyl 5-isopropylbenzofuran~40%Selective alkylation at 4-position
Aromatization5Silylated enol ether~35%Ozonolysis safety and scalability
Direct Amidation34-Aminobenzofuran~50%Nitration regioselectivity

Industrial Scalability and Purification Challenges

Byproduct Formation

Patent US20090131688A1 highlights isomer formation during Claisen rearrangements, which complicates purification. For this compound, potential byproducts include:

  • 6-Pivalamidobenzofuran isomer : Arising from incorrect regioselectivity during nitration or cyclization.

  • Ester hydrolysis products : Due to incomplete reaction quenching.

Chromatography vs. Crystallization

The pivalamide’s hydrophobicity allows crystallization from hexane/ethyl acetate mixtures, avoiding costly column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-pivalamidobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 4-pivalamidobenzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-pivalamidobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues in the Benzofuran Family

The following table compares methyl 4-pivalamidobenzofuran-2-carboxylate with structurally related benzofuran derivatives (data sourced from Suzhou Rovathin’s catalog ):

Compound Name CAS Number Functional Groups Purity Key Structural Differences
This compound 503620-98-2 Pivalamido (4-position), methyl ester (2) 95% Reference compound; bulky pivalamido enhances stability
tert-Butyl 2-formylbenzofuran-4-ylcarbamate 503621-02-1 Formyl (2), tert-butyl carbamate (4) 95% Formyl group increases reactivity; carbamate less stable
4-Amino-2-benzofuranmethanol 503621-00-9 Amino (4), hydroxymethyl (2) 95% Polar hydroxymethyl and amino groups improve solubility
tert-Butyl 2-(hydroxymethyl)benzofuran-4-ylcarbamate 503621-01-0 Hydroxymethyl (2), tert-butyl carbamate (4) 95% Hydroxymethyl enables further functionalization

Key Findings :

  • Steric Effects: The pivalamido group in the target compound offers superior steric protection compared to tert-butyl carbamate or amino groups in analogues, reducing susceptibility to enzymatic degradation .
  • Reactivity : Compounds with formyl (W45371) or hydroxymethyl (W45373, W45372) groups are more reactive toward nucleophilic substitutions or oxidations, whereas the methyl ester in the target compound favors hydrolysis under basic conditions .
  • Applications: The target compound is preferred in stability-critical applications (e.g., prodrug design), while analogues with polar groups (e.g., 4-amino-2-benzofuranmethanol) are suited for aqueous-phase reactions .

Comparison with Heterocyclic Esters: Thiophene Derivatives

Methyl 3-amino-4-methylthiophene-2-carboxylate (GEO Organics, 2021) shares functional similarities with the target compound but differs in core heterocycle (thiophene vs. benzofuran):

Parameter This compound Methyl 3-Amino-4-Methylthiophene-2-Carboxylate
Core Structure Benzofuran (oxygen-containing) Thiophene (sulfur-containing)
Functional Groups Pivalamido, methyl ester Amino, methyl ester
Electronic Properties Oxygen atom increases electron density Sulfur atom enhances aromatic stability
Applications Drug intermediates, protective group chemistry Building block for heterocyclic synthesis

Key Differences :

  • Aromatic Stability : Thiophene’s sulfur atom provides greater aromatic stability compared to benzofuran’s oxygen, influencing ring-opening reactivity .
  • Synthetic Utility: The amino group in the thiophene derivative facilitates coupling reactions, whereas the pivalamido group in the benzofuran compound is more suited for steric shielding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-pivalamidobenzofuran-2-carboxylate, and how are key intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated esters under acidic conditions (e.g., H₂SO₄ catalysis) .

Amidation at the 4-Position : Reacting the benzofuran intermediate with pivaloyl chloride in anhydrous dichloromethane, using triethylamine as a base .

Esterification : Methylation of the carboxylic acid group using dimethyl sulfate or iodomethane in the presence of K₂CO₃ .

  • Characterization : Intermediate purity is assessed via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient). Final product confirmation uses 1H^1H-NMR (amide proton at δ 8.2–8.5 ppm) and IR (C=O stretches at ~1700 cm⁻¹) .

Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
  • Structure Solution : SHELXT for initial phase determination via dual-space algorithms .
  • Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. Hydrogen bonding networks are validated using Mercury CSD’s "Packing Similarity" tool to compare with known benzofuran derivatives .
  • Visualization : ORTEP-3 for thermal ellipsoid diagrams and Mercury CSD for void analysis (critical for assessing crystallinity and stability) .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing sterically hindered groups like pivalamide at the 4-position?

  • Methodological Answer :

  • Solvent Selection : Use DMF or DMSO to solubilize bulky intermediates, ensuring complete reaction .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation by activating pivaloyl chloride .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., ester hydrolysis) .
  • Workup : Purify via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) to separate unreacted starting materials.

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical stability?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s methodology to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs). For example, the pivalamide N-H often forms N-HO=C\text{N-H}\cdots\text{O=C} interactions with adjacent ester groups, creating a 2D sheet .
  • Stability Correlation : Compare melting points (DSC data) with hydrogen-bond density. Higher motif complexity (e.g., R22(8)\text{R}_2^2(8) rings) correlates with increased thermal stability .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results (e.g., unexpected tautomerism)?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect tautomeric equilibria (e.g., keto-enol shifts) .
  • DFT Calculations : Optimize molecular geometries using Gaussian09 at the B3LYP/6-31G* level. Compare computed IR/Raman spectra with experimental data .
  • Powder XRD : Validate bulk crystallinity if single-crystal data suggests polymorphism .

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